

The Discovery and Development of ZM226600 (ZD6169): A Technical Overview

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Compound of Interest

Compound Name: ZM226600

Cat. No.: B122627

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Abstract

This technical guide provides an in-depth overview of the discovery and development of **ZM226600**, also known as ZD6169, a potent ATP-sensitive potassium (K-ATP) channel opener developed by Zeneca Pharmaceuticals. **ZM226600**, chemically identified as (S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionamide, was investigated for its potential therapeutic application in treating overactive bladder (OAB). This document details the compound's mechanism of action, key quantitative pharmacological data, and the experimental protocols utilized in its preclinical evaluation. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of its development.

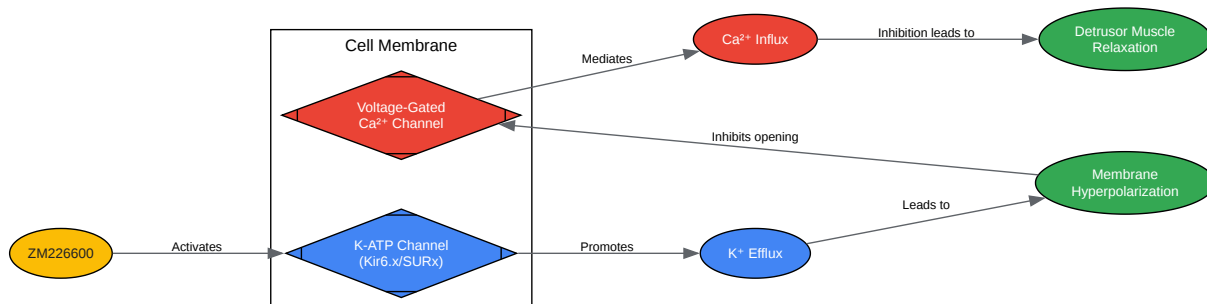
Introduction

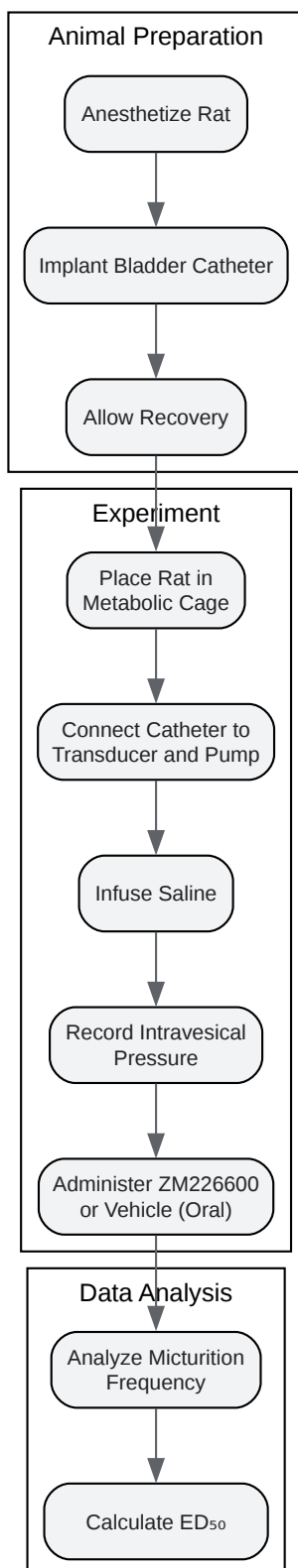
Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and nocturia, with or without urge incontinence. A key therapeutic strategy for OAB involves the relaxation of the bladder detrusor smooth muscle. ATP-sensitive potassium (K-ATP) channels are crucial in coupling cellular metabolism to membrane excitability. The opening of these channels leads to potassium efflux, membrane hyperpolarization, and subsequent relaxation of smooth muscle cells. **ZM226600** (ZD6169) was developed as a selective opener of these channels with the aim of providing a targeted therapy for OAB with a favorable side-effect profile.

Mechanism of Action

ZM226600 is a potent activator of ATP-sensitive potassium (K-ATP) channels[1][2][3][4]. These channels are hetero-octameric protein complexes composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits[5]. In smooth muscle, such as the bladder detrusor, the predominant subtype is thought to be composed of Kir6.1 and/or Kir6.2 subunits associated with SUR2B.

The activation of K-ATP channels by **ZM226600** leads to the efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium and leading to the relaxation of the detrusor smooth muscle. This targeted action on the bladder was a key focus of its development, aiming for uroselectivity over cardiovascular effects. Notably, the effects of **ZM226600** can be competitively antagonized by the K-ATP channel blocker glibenclamide, confirming its mechanism of action[1][2]. Interestingly, at higher concentrations ($\geq 30 \mu\text{M}$), **ZM226600** has been observed to have a dual effect, causing a transient hyperpolarization followed by depolarization, and can inhibit the activity of K-ATP channels activated by other openers like levcromakalim[6][7].





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